molecular formula C13H12O4 B1272795 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 156006-08-5

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No. B1272795
M. Wt: 232.23 g/mol
InChI Key: UHCVPUSBZDLSQF-UHFFFAOYSA-N
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Description

The compound of interest, 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The chromen-2-one derivatives have been extensively studied for their antimicrobial properties, as well as their ability to form various complex structures with potential pharmacological applications .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-component reactions, which can be performed under green or solvent-free conditions to enhance environmental sustainability. For instance, a one-pot three-component reaction has been developed for the synthesis of substituted cyclopropanes linked to 2H-chromen-2-one, which is diastereoselective and high yielding . Similarly, an oxidant-free three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established under green conditions, demonstrating the versatility of chromen-2-one derivatives in organic synthesis . Additionally, the Pechmann condensation reaction is a common method used for synthesizing such compounds, as seen in the synthesis of a fluorescent probe related to the compound of interest .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be confirmed through various spectroscopic techniques, including single crystal X-ray diffraction. For example, the structure of a related compound, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, was confirmed and found to crystallize in the orthorhombic system with specific lattice parameters . The crystal packing of these molecules often involves intermolecular hydrogen bonds and short interactions, which stabilize the crystal structure and contribute to their unique properties .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, leading to the formation of a wide array of compounds with different substituents and biological activities. For instance, the cyclo-condensation of a chromen-2-one derivative with pentane-2,4-dione or carbon disulfide can yield compounds with pyrazole or oxadiazole moieties . These reactions demonstrate the chemical versatility and reactivity of the chromen-2-one scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as their fluorescence and thermal stability, can be influenced by their molecular structure and the nature of their substituents. The fluorescent properties of these compounds can vary with solvent polarity, and their thermal stability can be assessed through thermal analysis techniques like TGA and DTA . The photophysical properties are also supported by computational methods such as DFT calculations, which can provide insights into the electronic structure and vibrational wave numbers of these molecules .

Scientific Research Applications

1. Antibacterial and Antifungal Activity

  • Research indicates that derivatives of 2H-chromen-2-one, a structurally similar compound to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, exhibit significant antibacterial and antifungal properties. For instance, certain compounds derived from 7-hydroxy-4-methyl-2H-chromen-2-one demonstrated broad-spectrum antibacterial activities and significant antifungal activity against Candida albicans (Khan et al., 2004).

2. Detection and Imaging Applications

  • A coumarin-based probe derived from a similar chromen-2-one structure was effectively used for detecting Cr3+ ions in living cells, showcasing its potential for bioimaging applications. This study illustrated how modifications of the chromen-2-one structure can lead to significant changes in fluorescence and color response, relevant for biological imaging (Mani et al., 2018).

3. Potential Therapeutic Applications

  • Novel coumarin derivatives, including 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, have been investigated for their inhibitory activity against monoamine oxidase B, suggesting potential therapeutic applications in treating neurodegenerative diseases (Pisani et al., 2009).

4. Antioxidant Properties

  • The antioxidant properties of compounds related to 2H-chromen-2-one, such as 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one, have been explored using density functional theory. These studies contribute to understanding the radical scavenging activities of such compounds, which is important for developing antioxidants (Marino et al., 2016).

5. Applications in Organic Light-Emitting Diodes (OLEDs)

  • Certain derivatives, like 4-Methyl-7-(10-phenyl-anthracen-9-yl)-chromen-2-one, have been synthesized for use as emitting layers in non-doped OLEDs, demonstrating the versatility of chromen-2-one derivatives in electronic applications (Jung et al., 2017).

properties

IUPAC Name

7-(3-oxobutan-2-yloxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8(14)9(2)16-11-5-3-10-4-6-13(15)17-12(10)7-11/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVPUSBZDLSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387407
Record name 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

CAS RN

156006-08-5
Record name 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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